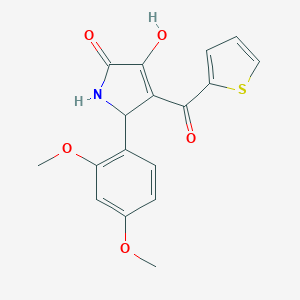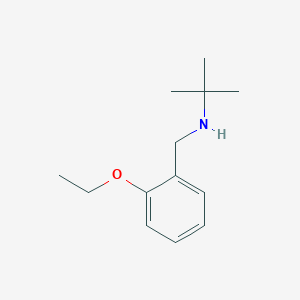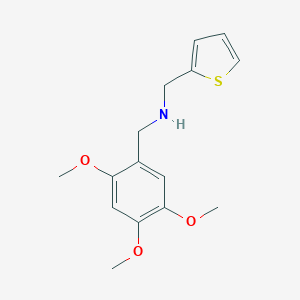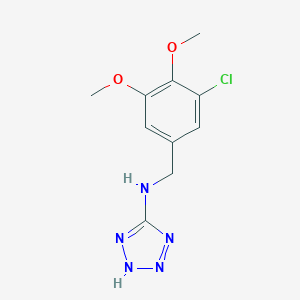
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as DMHP and has been synthesized using various methods. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMHP.
作用机制
The mechanism of action of DMHP is not fully understood. However, studies have shown that DMHP inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. DMHP has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DMHP has been found to have various biochemical and physiological effects. Studies have shown that DMHP reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. DMHP has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, DMHP has been found to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using DMHP in lab experiments is its potential as a therapeutic agent for various diseases. DMHP has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using DMHP in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of DMHP for use in humans.
未来方向
There are several future directions for the study of DMHP. One direction is to further investigate the mechanism of action of DMHP. Understanding the molecular pathways involved in the anti-inflammatory and anti-tumor effects of DMHP could lead to the development of new drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of DMHP in animals and humans. This information could be used to determine the optimal dosage and administration of DMHP for therapeutic use. Finally, further studies are needed to determine the safety and efficacy of DMHP in humans. Clinical trials are needed to determine the potential of DMHP as a therapeutic agent for various diseases.
Conclusion
In conclusion, DMHP is a chemical compound with potential applications in scientific research. DMHP has been synthesized using various methods and has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. DMHP inhibits the activity of COX-2 and LOX, reduces the production of inflammatory mediators, and induces apoptosis in cancer cells. DMHP has potential advantages and limitations for use in lab experiments, and future directions include further investigation of its mechanism of action, pharmacokinetics and pharmacodynamics, and safety and efficacy in humans.
合成方法
The synthesis of DMHP has been achieved through various methods, including the reaction of 2,4-dimethoxyphenylacetonitrile with thioacetic acid followed by the reaction with 1,3-dimethylbarbituric acid. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with thiourea followed by the reaction with ethyl acetoacetate. These methods have been successful in producing DMHP with high yields and purity.
科学研究应用
DMHP has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that DMHP exhibits anti-inflammatory, analgesic, and anti-tumor properties. DMHP has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
属性
分子式 |
C17H15NO5S |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C17H15NO5S/c1-22-9-5-6-10(11(8-9)23-2)14-13(16(20)17(21)18-14)15(19)12-4-3-7-24-12/h3-8,14,20H,1-2H3,(H,18,21) |
InChI 键 |
MWDOHIWAZKAQMO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B249589.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)

![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)

![N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B249602.png)



![2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249612.png)
![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B249613.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-propylamine](/img/structure/B249615.png)
![N-(tert-butyl)-2-(4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B249616.png)